molecular formula C18H17Br2NO4 B11688724 Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate

Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate

Cat. No.: B11688724
M. Wt: 471.1 g/mol
InChI Key: OKCGGMWCIBZJEY-UHFFFAOYSA-N
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Description

Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H18Br2NO4. This compound is known for its unique structure, which includes a propyl ester group, a dibromophenoxy moiety, and an acylated amino benzoate. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Acylation: The initial step involves the acylation of 2,4-dibromophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2,4-dibromophenoxyacetyl chloride.

    Amidation: The acyl chloride is then reacted with 4-aminobenzoic acid to form 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoic acid.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the dibromophenoxy moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functional groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The dibromophenoxy moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acylated amino benzoate group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate
  • Ethyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate
  • Butyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate

Uniqueness

Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its methyl, ethyl, and butyl analogs, the propyl ester may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C18H17Br2NO4

Molecular Weight

471.1 g/mol

IUPAC Name

propyl 4-[[2-(2,4-dibromophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H17Br2NO4/c1-2-9-24-18(23)12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)

InChI Key

OKCGGMWCIBZJEY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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